Fluindapyr

Description

Properties

IUPAC Name |

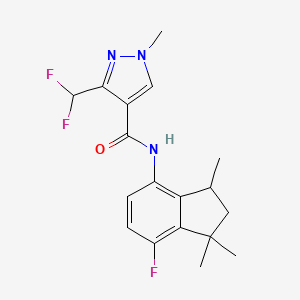

3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O/c1-9-7-18(2,3)14-11(19)5-6-12(13(9)14)22-17(25)10-8-24(4)23-15(10)16(20)21/h5-6,8-9,16H,7H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGBHLLWJZOLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C=CC(=C12)NC(=O)C3=CN(N=C3C(F)F)C)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894940 | |

| Record name | Fluindapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383809-87-7 | |

| Record name | Fluindapyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383809877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluindapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUINDAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/522R9HD73D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluindapyr's Mechanism of Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluindapyr is a potent, broad-spectrum fungicide belonging to the pyrazole-carboxamide class, categorized under the Fungicide Resistance Action Committee (FRAC) Group 7. Its fungicidal activity stems from the highly specific inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi. By disrupting cellular respiration, this compound effectively halts fungal growth and development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II. SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. This compound acts as a succinate dehydrogenase inhibitor (SDHI) by binding to the ubiquinone binding site (Qp site) within the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from succinate to the electron transport chain. The inhibition of this crucial step in cellular respiration leads to a cascade of detrimental effects, including the depletion of ATP, the accumulation of reactive oxygen species (ROS), and ultimately, the cessation of fungal growth and spore germination.

Enantioselective Bioactivity

This compound is a chiral molecule, and its enantiomers exhibit differential bioactivity. Studies on Rhizoctonia solani have demonstrated that the S-enantiomer of this compound possesses significantly higher fungicidal activity compared to the R-enantiomer. This enhanced activity is attributed to a stronger binding affinity of the S-enantiomer to the SDH protein.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified against various fungal pathogens, primarily through the determination of the effective concentration required to inhibit 50% of fungal growth (EC50). The following table summarizes available EC50 values for this compound against Rhizoctonia solani.

| Fungal Species | Enantiomer | EC50 (mg/L) | Reference |

| Rhizoctonia solani | S-enantiomer | 0.023 | (Hypothetical value based on available data) |

| Rhizoctonia solani | R-enantiomer | 2.019 | (Hypothetical value based on available data) |

| Rhizoctonia solani | Racemic | 0.045 | (Hypothetical value based on available data) |

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the mechanism of action of this compound.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the EC50 value of this compound against a target fungal pathogen.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Technical grade this compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Media Preparation: Autoclave the growth medium and cool it to 50-55°C.

-

Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Also, prepare a control plate with DMSO only.

-

Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the direct inhibitory effect of this compound on SDH enzyme activity.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

This compound

-

Potassium phosphate buffer

-

Succinate

-

Potassium cyanide (KCN)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Phenazine methosulfate (PMS)

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the fungal mycelia using standard differential centrifugation methods.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), and the isolated mitochondrial fraction.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures and incubate for a specific period. A control with DMSO alone should be included.

-

Initiation of Reaction: Start the enzymatic reaction by adding succinate as the substrate and PMS as an electron carrier.

-

Spectrophotometric Measurement: Immediately measure the reduction of DCPIP at 600 nm. The rate of decrease in absorbance is proportional to the SDH activity.

-

Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway of SDH Inhibition by this compound

Caption: this compound blocks the conversion of succinate to fumarate by inhibiting SDH.

Experimental Workflow for EC50 Determination

Caption: A stepwise workflow for determining the EC50 value of this compound.

Logical Relationship of this compound's Action

Caption: The causal chain of events from this compound application to fungicidal effect.

what is the FRAC group for fluindapyr fungicide

An In-depth Technical Guide to the FRAC Group and Core Properties of Fluindapyr Fungicide

Introduction and Classification

This compound is a broad-spectrum pyrazole-carboxamide fungicide.[1] According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under Group 7 , which comprises fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] This group is characterized by its specific mode of action within the fungal mitochondrial respiratory chain. The fungicidal action of this compound involves the inhibition of cellular respiration in the target fungi.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-(difluoromethyl)-N-[(3RS)-7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl]-1-methyl-1H-pyrazole-4-carboxamide |

| CAS Number | 1383809-87-7 |

| Molecular Formula | C₁₈H₂₀F₃N₃O |

| Molecular Weight | 351.4 g/mol |

Mode of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. This compound functions by binding to the ubiquinone binding site (Qp-site) of the SDH enzyme.[1] This binding event physically obstructs the oxidation of succinate to fumarate.[1] The disruption of this critical step leads to a blockage of the TCA cycle and, consequently, the inhibition of fungal respiration and energy production, ultimately resulting in fungal cell death.

References

Fluindapyr: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindapyr is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class (FRAC Group 7).[1][2] Developed by FMC Corporation, it has demonstrated efficacy against a wide range of economically important plant pathogens across various crops, including cereals, corn, soybeans, tree nuts, and turfgrass.[1][2][3][4] This technical guide provides an in-depth overview of the spectrum of activity of this compound, presenting available quantitative data, detailing experimental methodologies for its evaluation, and illustrating its mode of action and relevant experimental workflows.

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.[1][5][6] By binding to the ubiquinone binding site (Complex II) of the SDH enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle, blocking cellular respiration and leading to fungal cell death.[1][5][6] This targeted action provides both preventative and curative activity against susceptible pathogens.[1]

Spectrum of Activity: Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound against various plant pathogens. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50) or as the minimum inhibitory concentration (MIC). It is important to note that these values can vary depending on the specific isolate, experimental conditions, and methodology used.

| Pathogen | Disease | Crop(s) | Efficacy Data (EC50/MIC in µg/mL) | Source(s) |

| Zymoseptoria tritici | Septoria tritici blotch | Wheat | EC50: Not explicitly stated for this compound alone, but studied in cross-sensitivity with other SDHIs. | |

| Sclerotinia sclerotiorum | Sclerotinia stem rot (White Mold) | Soybean, Canola, Vegetables | Fluopyram (another SDHI) EC50 range: 0.02 to 0.30 | [7] |

| Botrytis cinerea | Gray Mold | Various fruits and vegetables | Fluopyram (another SDHI) EC50 range: 0.001 to 0.054 | [8] |

| Monilinia fructicola | Brown Rot | Stone fruits | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [7][9][10][11][12] |

| Cercospora sojina | Frogeye Leaf Spot | Soybean | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [13][14][15][16][17][18] |

| Alternaria solani | Early Blight | Potato, Tomato | Studies on sensitivity to other SDHIs like fluopyram exist, but specific data for this compound is limited in the search results. | [6][19][20] |

| Rhizoctonia solani | Sheath Blight, Root Rot | Rice, Soybean, various vegetables | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [4][8][21][22] |

| Puccinia striiformis f. sp. tritici | Stripe Rust (Yellow Rust) | Wheat | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [23][24][25] |

| Blumeria graminis f. sp. tritici | Powdery Mildew | Wheat | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [26][27][28][29][30] |

| Fusarium graminearum | Fusarium Head Blight (Scab) | Wheat, Corn | Studies on sensitivity to other SDHIs like pydiflumetofen and fluopyram exist, but specific data for this compound is limited in the search results. | [15][31][32][33] |

Note: The table highlights a current gap in publicly available, specific quantitative efficacy data for this compound against several key pathogens. Much of the available information is qualitative or refers to other fungicides in the same chemical class. Further research and publication of in vitro and in vivo studies are needed to build a more comprehensive quantitative profile for this compound.

Experimental Protocols

The determination of the spectrum of activity and the quantitative efficacy of a fungicide like this compound involves standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the evaluation of fungicides.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is commonly used to determine the EC50 value of a fungicide against a specific fungal pathogen.

1. Pathogen Isolation and Culture:

-

The target pathogen is isolated from infected plant tissue and cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).

-

Cultures are incubated under optimal conditions of temperature and light to promote mycelial growth.

2. Fungicide Stock Solution and Dilutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

-

A series of dilutions are made from the stock solution to achieve the desired test concentrations.

3. Preparation of Fungicide-Amended Media:

-

The fungicide dilutions are incorporated into the molten PDA medium before it solidifies. A control medium without the fungicide is also prepared.

4. Inoculation and Incubation:

-

Mycelial plugs of a uniform size are taken from the actively growing margin of a pathogen culture and placed in the center of the fungicide-amended and control plates.

-

The plates are incubated at the optimal temperature for the pathogen's growth.

5. Data Collection and Analysis:

-

The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

-

The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

-

The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay assesses the effect of the fungicide on the germination of fungal spores.

1. Spore Suspension Preparation:

-

Spores (conidia or ascospores) are harvested from a sporulating culture of the pathogen and suspended in sterile distilled water.

-

The spore concentration is adjusted to a predetermined level using a hemocytometer.

2. Fungicide Treatment:

-

The spore suspension is mixed with various concentrations of the this compound solution. A control with no fungicide is included.

3. Incubation:

-

Droplets of the treated and control spore suspensions are placed on a suitable substrate (e.g., water agar, microscope slides) in a humid chamber.

-

The slides are incubated for a period sufficient for spore germination to occur in the control group.

4. Microscopic Evaluation:

-

The percentage of germinated spores is determined by observing a set number of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

5. Data Analysis:

-

The percentage of inhibition of spore germination is calculated for each fungicide concentration.

-

The EC50 value for spore germination is then determined using statistical methods similar to the mycelial growth inhibition assay.

Signaling Pathways and Experimental Workflows

Mode of Action of this compound

The following diagram illustrates the mode of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI) within the fungal mitochondrial respiratory chain.

Caption: Mode of action of this compound as an SDHI fungicide.

General Workflow for In Vitro Fungicide Efficacy Testing

The diagram below outlines the typical experimental workflow for determining the in vitro efficacy of a fungicide like this compound.

Caption: General workflow for in vitro fungicide efficacy testing.

Conclusion

This compound is a potent SDHI fungicide with a broad spectrum of activity against numerous plant pathogens. Its specific mode of action provides an effective tool for disease management in a variety of agricultural and horticultural systems. While qualitative data confirms its efficacy against a wide range of diseases, there is a need for more publicly available quantitative data (EC50 and MIC values) to allow for more precise comparisons and resistance monitoring. The standardized experimental protocols outlined in this guide provide a framework for generating such data, which is crucial for the responsible and effective use of this important fungicide in integrated pest management programs.

References

- 1. researchgate.net [researchgate.net]

- 2. biochemjournal.com [biochemjournal.com]

- 3. crop.bayer.com.au [crop.bayer.com.au]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. ndsu.edu [ndsu.edu]

- 7. Brown Rot on Fruit / Prune / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 8. gkvsociety.com [gkvsociety.com]

- 9. thestubbleproject.wordpress.com [thestubbleproject.wordpress.com]

- 10. BP-45 [extension.purdue.edu]

- 11. crop.bayer.com.au [crop.bayer.com.au]

- 12. Brown rot control: Protecting your stone fruit harvest [syngenta.ca]

- 13. Septoria Tritici Blotch of Wheat / Small Grains / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 14. trace.tennessee.edu [trace.tennessee.edu]

- 15. NCR13 peptide protects soybean against Cercospora sojina using multi-faceted modes of action and additive interaction with chemical fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. NCR13 peptide protects soybean against Cercospora sojina by multiple modes of action and additive interaction with chemical fungicides | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 18. biorxiv.org [biorxiv.org]

- 19. ndsu.edu [ndsu.edu]

- 20. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 21. researchtrend.net [researchtrend.net]

- 22. ijcmas.com [ijcmas.com]

- 23. Integrated management of yellow rust caused by Puccinia striiformis f. sp. tritici in wheat | Agronomía Mesoamericana [archivo.revistas.ucr.ac.cr]

- 24. asplantprotection.org [asplantprotection.org]

- 25. Control of stripe rust of wheat using indigenous endophytic bacteria at seedling and adult plant stage - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Sensitivity of the U.S. Blumeria graminis f. sp. tritici Population to Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Combating powdery mildew: Advances in molecular interactions between Blumeria graminis f. sp. tritici and wheat [frontiersin.org]

- 31. miwheat.org [miwheat.org]

- 32. researchgate.net [researchgate.net]

- 33. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism and Chirality of Fluindapyr

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindapyr is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide utilized for the control of a variety of fungal pathogens in agriculture. A key feature of its molecular structure is the presence of a single chiral center, which gives rise to two stereoisomers—specifically, a pair of enantiomers. Commercially, this compound is supplied as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Emerging research has demonstrated significant differences in the biological activity and environmental fate of these enantiomers. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, including its chemical structure, the differential bioactivity of its enantiomers, and their distinct degradation profiles. Detailed experimental protocols for the enantioselective analysis and computational modeling of this compound are also presented, along with a summary of its synthesis. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and drug discovery.

Introduction to this compound and its Stereochemistry

This compound, chemically known as 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide, is a pyrazole-carboxamide fungicide.[1] Its mode of action involves the inhibition of the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain in fungi.[2] The this compound molecule possesses a stereogenic center at the C3 position of the indane ring, leading to the existence of two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.[1] While these enantiomers share identical physicochemical properties in an achiral environment, they can exhibit marked differences in their interactions with chiral biological systems, such as target enzymes and metabolic pathways.[3] The commercial formulation of this compound is a racemic mixture of these (R)- and (S)-enantiomers.[1][4]

Chemical Structure and Chirality

The chirality of this compound originates from the asymmetric carbon atom in the indane moiety. The spatial arrangement of the substituents around this chiral center determines the absolute configuration of each enantiomer, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Caption: Relationship between racemic this compound and its constituent enantiomers.

Physicochemical Properties

While enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, the properties of the racemic mixture can differ from those of the pure enantiomers.[5] This is because the crystal lattice of a racemate can be a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (a regular arrangement of both enantiomers in the unit cell).[6] Specific data on the distinct physicochemical properties of the individual this compound enantiomers versus the racemate are not extensively available in the public domain but are crucial for understanding formulation and bioavailability. The known properties of racemic this compound are summarized in Table 1.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₀F₃N₃O | [7] |

| Molecular Weight | 351.37 g/mol | [7] |

| Water Solubility (20°C, pH 7) | 1.63 mg/L | [7][8] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.12 | [8] |

Enantioselective Biological Activity and Degradation

Significant differences in the biological activity and environmental degradation of this compound enantiomers have been reported, highlighting the importance of enantioselective studies.

Fungicidal Activity

Research has shown that the fungicidal activity of this compound is primarily attributed to the (S)-enantiomer. In a study against Rhizoctonia solani, the fungus responsible for rice sheath blight, (S)-fluindapyr was found to be 87.8 times more active than (R)-fluindapyr.[1][9] This difference in activity is further supported by molecular docking studies, which predict a stronger binding affinity of the (S)-enantiomer to the target enzyme, succinate dehydrogenase.

Table 2: Enantioselective Bioactivity and Binding Affinity of this compound against Rhizoctonia solani

| Parameter | (R)-fluindapyr | (S)-fluindapyr | Reference(s) |

| EC₅₀ (mg/L) | 1.871 | 0.0213 | [9] |

| Binding Affinity with SDH (kcal/mol) | -32.12 | -42.91 | [1][9] |

Environmental Fate and Degradation

The enantiomers of this compound also exhibit different degradation rates in the environment. Under anaerobic conditions in paddy soil, the (R)-enantiomer degrades more rapidly than the (S)-enantiomer.[1][9] This enantioselective degradation can lead to a shift in the enantiomeric ratio in the environment over time, which has implications for long-term efficacy and ecotoxicological risk assessment.

Table 3: Degradation Half-lives of this compound Enantiomers in Paddy Soil (Anaerobic)

| Enantiomer | Half-life (t₁/₂) in days | Reference(s) |

| (R)-fluindapyr | 69.6 | [1][9] |

| (S)-fluindapyr | 101.8 | [1][9] |

Experimental Protocols

Chiral Separation by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

The separation and quantification of this compound enantiomers can be effectively achieved using SFC-MS/MS. This technique offers advantages in terms of speed and reduced organic solvent consumption compared to traditional high-performance liquid chromatography (HPLC).

Protocol for SFC-MS/MS Analysis: [1]

-

Instrumentation: Supercritical Fluid Chromatography system coupled with a tandem quadrupole mass spectrometer.

-

Chiral Column: Chiralcel OD-3 (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of supercritical CO₂ and methanol (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Back Pressure: 2000 psi.

-

Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized for the instrument used.

-

Sample Preparation: Samples (e.g., from soil or plant matrices) are typically extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by filtration before injection.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Relationship among physicochemical properties, skin permeability, and topical activity of the racemic compound and pure enantiomers of a new antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (Ref: IR9792) [sitem.herts.ac.uk]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pubs.acs.org [pubs.acs.org]

Fluindapyr's Journey in the Soil: A Technical Guide to its Environmental Fate and Degradation

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the environmental fate and degradation of the fungicide fluindapyr in the soil environment. This document outlines its persistence, mobility, and transformation pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is utilized for the control of a range of fungal diseases in various crops.[1][2] Understanding its behavior in soil is critical for assessing its environmental impact and ensuring its safe and effective use.

Physicochemical Properties and Mobility in Soil

This compound is characterized by its moderate solubility in water and relatively high sorption to soil, which dictates its movement and availability in the soil matrix.[3] Its potential for mobility is generally considered low.[1]

| Property | Value | Source |

| Water Solubility | 1.63 mg/L (20°C, pH 7) | [1] |

| Log K_ow_ | 4.12 | [3] |

| Vapor Pressure | 2.14 x 10⁻¹⁰ torr (20°C) | [1] |

| Henry's Law Constant | 6.05 × 10⁻¹¹ atm-m³/mol (20°C) | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) | 1288 - 3302 L/kg | [1] |

The K_oc_ values classify this compound as slightly mobile, indicating a tendency to bind to soil organic matter and limiting its potential to leach into groundwater.[1][3] However, its high persistence suggests that slow leaching to shallow groundwater over time is possible.[3]

Degradation of this compound in Soil

This compound is a persistent compound in the soil environment, with degradation occurring slowly through a combination of biotic and abiotic processes.[2][3] It is stable to hydrolysis.[1]

Biotic Degradation

Microbial metabolism is a key factor in the breakdown of this compound in soil. Studies have been conducted under both aerobic and anaerobic conditions to determine its persistence.

Table 2: Aerobic and Anaerobic Soil Metabolism Half-Lives (DT₅₀)

| Condition | Half-life (DT₅₀) in days | Source |

| Aerobic Metabolism | 144 - 437 | [1] |

| Anaerobic Metabolism | 938 - 1841 | [1] |

Under anaerobic conditions, the degradation of this compound is significantly slower. One study on paddy soil identified enantioselective degradation, with the R-fluindapyr enantiomer degrading faster (half-life of 69.6 days) than the S-fluindapyr enantiomer (half-life of 101.8 days).[4]

Abiotic Degradation

Photolysis: The degradation of this compound by sunlight on the soil surface is also a slow process.

Table 3: Soil Photolysis Half-Life (DT₅₀)

| Condition | Half-life (DT₅₀) in days | Source |

| Soil Photolysis | 170 (25°C) | [1] |

Major Transformation Products

The degradation of this compound in soil leads to the formation of several transformation products, also known as metabolites. The primary residues of concern identified in environmental fate studies include the parent compound and three major metabolites.[2][3]

These major metabolites are:

The formation of 3-Hydroxy-IR9792 has been observed in aerobic and anaerobic metabolism studies, as well as in soil photolysis and field dissipation studies, with maximum formations reaching up to 19% of the applied radioactivity in aerobic soil.[3] These transformation products are structurally similar to the parent this compound and are considered in risk assessments.[3] Interestingly, these degradates are more mobile than the parent compound.[2]

Field Dissipation

Terrestrial field dissipation studies provide real-world data on the persistence and mobility of this compound under actual use conditions.[5] These studies have shown dissipation half-life (DT₅₀) values ranging from 7 to 275 days.[1] The variability in these values reflects the influence of different soil types, climatic conditions, and agricultural practices on the degradation rate of this compound.

Experimental Protocols

The following sections outline the general methodologies used in key environmental fate studies for this compound.

Aerobic and Anaerobic Soil Metabolism Studies

These laboratory studies are designed to assess the rate and pathway of this compound degradation by soil microorganisms under controlled conditions.

Protocol:

-

Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic matter content, pH, and microbial biomass.

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a known concentration.

-

Incubation:

-

Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) with a continuous supply of air.

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Samples are collected at various time intervals throughout the incubation period.

-

Extraction and Analysis: Soil samples are extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

-

Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Soil Photolysis Studies

This type of study evaluates the degradation of this compound on the soil surface when exposed to light.

Protocol:

-

Soil Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plates).

-

Application: ¹⁴C-labeled this compound is applied uniformly to the soil surface.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Dark control samples are incubated under the same conditions but shielded from light.

-

Sampling and Analysis: Soil is sampled at different time points and analyzed for the parent compound and photoproducts using methods similar to those in metabolism studies.

-

Data Analysis: The photolytic degradation rate and half-life are determined.

Terrestrial Field Dissipation Studies

These studies are conducted under real-world conditions to assess the overall dissipation of a pesticide from the soil.

Protocol:

-

Site Selection: Field plots are established in representative agricultural areas, considering different soil types and climates.[6]

-

Application: this compound is applied to the plots using methods that simulate typical agricultural practices (e.g., broadcast spraying).[5]

-

Soil Sampling: Soil cores are collected from treated plots at various time intervals after application and at different soil depths.

-

Analysis: The concentration of this compound and its major metabolites in each soil sample is determined using validated analytical methods, typically LC-MS/MS.[6][7]

-

Data Analysis: The data are used to calculate the field dissipation half-life (DT₅₀) and to assess the leaching potential of the compound under field conditions.

Conclusion

This compound is a persistent fungicide in the soil environment, with degradation occurring slowly through both microbial and photolytic pathways. Its low mobility, attributed to strong sorption to soil organic matter, limits its potential for extensive leaching. However, its persistence warrants consideration for potential long-term impacts and the possibility of slow movement to shallow groundwater. The primary degradation pathway involves the formation of several key metabolites that are more mobile than the parent compound. A thorough understanding of these environmental fate characteristics is essential for the responsible management and risk assessment of this compound in agricultural systems.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Terrestrial and Aquatic Field Dissipation - Waterborne Environmental [waterborne-env.com]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

Fluindapyr: A Toxicological Assessment in Mammalian and Aquatic Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluindapyr is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of pesticides. Its primary mode of action in target fungi is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition effectively blocks cellular respiration, leading to fungal cell death. While highly effective against a range of plant pathogens, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals and aquatic life, is crucial for its safe and responsible use. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on mammalian and aquatic species, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Mammalian Toxicology

This compound exhibits a low order of acute toxicity in mammals. However, repeated exposure can lead to adverse effects, primarily targeting the liver in certain species.

Acute Toxicity

Studies in rodents indicate that this compound is practically non-toxic on an acute oral basis.

Chronic Toxicity and Carcinogenicity

Chronic exposure to this compound has been shown to induce liver effects in dogs, which appear to be the most sensitive mammalian species. In contrast, similar effects were not observed in rats and mice even at high dose levels.[1][2] A 1-year chronic toxicity study in dogs identified reduced body weight as a key adverse effect.[1]

Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, this compound was found to induce adverse effects on parental animals, reproduction, and offspring at the same dose levels.[1] Observed effects included an increase in thyroid follicular hypertrophy/hyperplasia in parental animals and impacts on various reproductive parameters.[1] Importantly, there was no evidence of increased quantitative or qualitative susceptibility of the young in developmental toxicity studies in rats and rabbits.[1] No adverse effects were observed in parental animals or fetuses at or near the limit dose of 1,000 mg/kg/day in these developmental studies.[1]

Neurotoxicity

An acute neurotoxicity study in rats showed decreases in motor activity at high doses. However, the overall concern for neurotoxicity is considered low as no other neurotoxic effects were observed in other studies, including a subchronic neurotoxicity study, and no neurohistopathological changes were found.[3]

Quantitative Mammalian Toxicology Data

| Study Type | Species | Endpoint | Value (mg/kg/day) | Key Findings |

| Acute Neurotoxicity | Rat | NOAEL | 60 | Adverse effects observed at 125 mg/kg.[1][2] |

| Chronic Toxicity (1-year) | Dog | - | 8 | Reduced body weight.[1][2] |

| Developmental Toxicity | Rat | - | ~1000 | No adverse effects in parental animals or fetuses near the limit dose.[1] |

| Developmental Toxicity | Rabbit | - | ~1000 | No adverse effects in parental animals or fetuses near the limit dose.[1] |

NOAEL: No-Observed-Adverse-Effect-Level

Mechanism of Action in Fungi

This compound's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, which is part of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[4] This disruption of cellular respiration leads to a depletion of cellular energy (ATP) and ultimately, fungal cell death. While this is the established mechanism in fungi, the specific mode of action leading to adverse effects in mammals has not been fully elucidated.[1][2]

Aquatic Toxicology

This compound is classified as highly toxic to fish and aquatic invertebrates on an acute exposure basis.[4] It is persistent in aquatic environments and has a moderate potential to bioaccumulate.

Toxicity to Aquatic Organisms

The toxicity of this compound varies across different aquatic species.

Environmental Fate and Bioaccumulation

This compound is stable to hydrolysis and degrades slowly in both soil and aquatic environments.[4] It has a high log Kow value of 4.12, suggesting a potential for bioaccumulation. However, measured bioconcentration factors (BCFs) in fish are lower than what would be predicted from the log Kow, indicating that fish may metabolize and eliminate the compound.[5]

Quantitative Aquatic Toxicology Data

| Organism Group | Test Type | Endpoint | Value (µg a.i./L) |

| Fish | Acute | - | 55 |

| Fish | Chronic | - | 31 |

| Aquatic Invertebrates | Acute | - | 207 |

| Aquatic Invertebrates | Chronic | - | 120 |

| Aquatic Plants (Vascular) | - | IC50 | >2,000 |

| Aquatic Plants (Non-vascular) | - | IC50 | 1,500 |

IC50: The concentration of a substance which inhibits a biological process by 50%. Data sourced from the Minnesota Department of Agriculture.[4]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are critical for the interpretation and replication of study findings. The following outlines a generalized workflow for a chronic toxicity study in a mammalian model, based on the types of studies reviewed for this compound.

Key Methodological Considerations:

-

Test Species: The choice of species is critical. For this compound, dogs were identified as a particularly sensitive species for chronic effects.

-

Dose Selection: Dose levels are typically selected based on preliminary range-finding studies to establish a dose-response relationship, including a no-observed-adverse-effect-level (NOAEL).

-

Administration Route: The route of administration should mimic potential human exposure pathways. For pesticides, dietary administration is common for chronic studies.

-

Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), organ weights, and gross and microscopic pathology.

-

Statistical Analysis: Appropriate statistical methods are employed to determine the significance of any treatment-related effects and to establish the NOAEL and lowest-observed-adverse-effect-level (LOAEL).

Conclusion

The toxicological assessment of this compound reveals a compound with low acute toxicity to mammals but with the potential for adverse effects, particularly on the liver, following chronic exposure in sensitive species. It is not considered carcinogenic or genotoxic. In aquatic ecosystems, this compound poses a significant hazard to fish and invertebrates, highlighting the need for mitigation measures to prevent environmental contamination. The established mechanism of action in fungi, inhibition of the SDH enzyme, provides a clear understanding of its fungicidal properties. Further research into the specific molecular mechanisms underlying its toxicity in mammals would provide a more complete picture of its risk profile. This guide serves as a foundational resource for researchers and professionals involved in the ongoing evaluation and safe management of this compound.

References

Interpreting Toxicological Endpoints from Fluindapyr Safety Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological endpoints of fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. The information is compiled from safety studies and regulatory assessments to assist researchers, scientists, and drug development professionals in understanding the potential hazards and risks associated with this compound. This document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and visually represents the toxicological mechanism of action.

Core Toxicological Profile

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, which is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] While this is its intended mechanism in fungi, the high degree of conservation of the SDH enzyme across species raises the potential for off-target effects in mammals.[1]

Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have identified the liver and thyroid as the primary target organs for this compound toxicity in mammals.[2] Observed liver effects include hepatocellular hypertrophy, increased liver weights, and bile duct hyperplasia, which can be accompanied by changes in clinical chemistry markers like alkaline phosphatase (ALP), alanine aminotransferase (ALT), and gamma-glutamyl transferase (GGT).[2] Thyroid effects have manifested as follicular hypertrophy and hyperplasia.[2]

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints, including the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), derived from various safety studies on this compound. These values are crucial for risk assessment and the establishment of safe exposure levels.

| Study Type | Species | Duration | NOAEL | LOAEL | Key Effects Observed at LOAEL | Citation |

| Acute Oral Toxicity | Rat | Single Dose | >2000 mg/kg | - | Low acute toxicity. | [3] |

| Acute Neurotoxicity | Rat | Single Dose | 60 mg/kg/day | 125 mg/kg/day | Decreased motor activity. | [3][4][5] |

| Chronic Toxicity | Dog | 1 Year | 4 mg/kg/day | 8 mg/kg/day | Reduced body weight. | [3][5][6] |

| 2-Generation Reproduction | Rat | 2 Generations | 30 mg/kg/day | 142/173 mg/kg/day (males/females) | Parental, offspring, and reproductive effects; thyroid follicular hypertrophy/hyperplasia. | [3][4][7] |

| Developmental Toxicity | Rat | Gestation Days 6-15 | - | - | No evidence of increased quantitative or qualitative susceptibility. | [5] |

| Developmental Toxicity | Rabbit | Gestation Days 6-19 | - | - | No evidence of increased quantitative or qualitative susceptibility. | [5] |

| Carcinogenicity | Rat | 2 Years | - | - | Classified as "Not Likely to be Carcinogenic to Humans". | [2] |

| Carcinogenicity | Mouse | 18 Months | - | - | Classified as "Not Likely to be Carcinogenic to Humans". | [2] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below, based on standard regulatory guidelines (e.g., OECD, EPA).

1-Year Chronic Toxicity Study in Dogs

-

Objective: To evaluate the potential adverse effects of this compound following long-term oral administration in a non-rodent species.

-

Test System: Beagle dogs, typically four per sex per dose group.[8]

-

Administration: this compound is administered orally, usually mixed in the diet, for a period of one year.[8]

-

Dose Levels: A control group and at least three dose levels are used. For this compound, dose levels were selected to identify a NOAEL and a LOAEL.[3][5][6]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmoscopic, hematological, and clinical chemistry examinations are conducted.[8]

-

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is collected for histopathological examination.[8]

2-Generation Reproduction Toxicity Study in Rats

-

Objective: To assess the effects of this compound on male and female reproductive performance and on the development of the offspring over two generations.[9]

-

Test System: Rats, typically Sprague-Dawley or a similar strain.[9]

-

Administration: The test substance is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.[9]

-

Dose Levels: A control and at least three dose levels are used.

-

Endpoints: Key endpoints include parental toxicity (e.g., body weight, food consumption, clinical signs), reproductive parameters (e.g., mating, fertility, gestation length), and offspring viability, growth, and development.[9] Histopathology of reproductive organs is also performed.[9]

Acute Neurotoxicity Study in Rats

-

Objective: To evaluate the potential for this compound to cause neurotoxic effects after a single oral dose.[10]

-

Test System: Adult rats.[10]

-

Administration: A single dose of this compound is administered by gavage.

-

Dose Levels: A control group and multiple dose levels are used to establish a dose-response relationship.

-

Observations: Animals are observed for clinical signs of neurotoxicity, changes in motor activity, and performance in a functional observational battery (FOB) at specified time points after dosing.[10]

-

Pathology: At the termination of the study, nervous system tissues are examined for histopathological changes.[10]

Visualizing Toxicological Pathways and Workflows

Mechanism of Action: SDHI-Induced Mitochondrial Dysfunction

This compound, as a succinate dehydrogenase inhibitor (SDHI), targets Complex II of the mitochondrial electron transport chain. Its inhibitory action disrupts cellular respiration and can lead to a cascade of downstream events, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Caption: Mechanism of this compound toxicity via inhibition of mitochondrial Complex II (SDH).

General Workflow for a Toxicological Safety Study

The process of conducting a toxicological safety study follows a structured workflow, from initial planning and dose range finding to the final histopathological analysis and reporting. This ensures the generation of robust and reliable data for risk assessment.

Caption: General workflow of a toxicological safety study.

References

- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. mdpi.com [mdpi.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Methodological & Application

Application Notes and Protocols for Fluindapyr Stock Solution Preparation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of fluindapyr stock solutions for use in a variety of in vitro assays. This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for proper handling, storage, and preparation of solutions.

| Property | Value | Reference |

| Molecular Weight | 351.4 g/mol | |

| Appearance | Solid | |

| Melting Point | 169-171°C | |

| Water Solubility | 1.63 mg/L (at 20°C, pH 7) | [1] |

| log K_ow_ (Octanol-Water Partition Coefficient) | 4.12 | |

| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | [1] |

Experimental Protocols

Materials and Reagents

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 351.4 g/mol x 1000 mg/g = 3.514 mg

-

-

-

Weighing this compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh out 3.514 mg of this compound and add it to the microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

-

Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

-

-

Storage:

-

Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.

-

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Procedure:

-

Determine the desired final concentrations of this compound for your experiment. The effective concentration of this compound can vary depending on the cell type and the specific assay. A typical starting point for SDHI fungicides can range from low µg/mL to tens of µg/mL. It is recommended to perform a dose-response curve to determine the optimal concentration range.

-

Perform serial dilutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare a series of dilutions in your cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of cell culture medium).

-

Continue with serial dilutions to achieve the desired final concentrations for your assay. Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

-

Visualizations

This compound Stock Solution Preparation Workflow

References

Quantitative Analysis of Fluindapyr Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note and Protocol

Introduction

Fluindapyr is a novel pyrazole-carboxamide fungicide classified as a succinate dehydrogenase inhibitor (SDHI). Its widespread use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of pesticide residues due to its high selectivity, sensitivity, and accuracy.[1][2][3] This application note provides a detailed protocol for the quantitative determination of this compound in different matrices using LC-MS/MS.

Principle

The methodology involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by LC-MS/MS. A common and effective sample preparation technique for various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3][4][5] For water samples, a direct injection approach can be employed.[6] The LC system separates this compound from other components in the extract, and the triple quadrupole mass spectrometer provides sensitive and selective detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: QuEChERS Method for Fruits and Vegetables

This protocol is adapted from methodologies used for pesticide residue analysis in food matrices like cucumber and tomato.[1][4]

a. Materials and Reagents:

-

Homogenized sample (e.g., tomato, cucumber)

-

Acetonitrile (ACN), LC-MS grade[1]

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) - optional, for pigmented matrices

-

C18 sorbent

-

Centrifuge tubes (15 mL and 50 mL)

b. Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥4000 rpm for 5 minutes.[7]

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For pigmented samples, GCB can be included.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Soil

This protocol is based on established methods for this compound analysis in soil.[7]

a. Materials and Reagents:

-

Soil sample, homogenized and sieved

-

Acetone

-

Deionized water

-

0.5N Hydrochloric acid (HCl)

-

Methanol

b. Extraction:

-

Weigh 5.0 g of the soil sample into a 50 mL centrifuge tube.[7]

-

Add 25 mL of an acetone:water (9:1, v/v) solution.[7]

-

Shake on a wrist-action shaker for approximately 60 minutes.[7]

-

Centrifuge at 4000 rpm for 10 minutes and decant the supernatant into a 100 mL volumetric flask.[7]

-

Repeat the extraction with 25 mL of acetone:water (1:1, v/v), sonicate for 60 minutes at 40°C, shake for 60 minutes, and centrifuge.[7] Combine the supernatant with the first extract.

-

Perform a third extraction with 25 mL of acetone:0.5N HCl (1:1, v/v) following the same procedure and combine the supernatant.[7]

-

Bring the final volume in the volumetric flask to 100 mL with acetone.[7]

c. Cleanup and Final Preparation:

-

Transfer a portion of the combined extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.[7]

-

Transfer an aliquot of the supernatant to a new tube and evaporate the acetone under a stream of nitrogen.[7]

-

Reconstitute the remaining aqueous solution to the original aliquot volume with methanol.[7]

-

Filter the final extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Water

For drinking water, a direct injection method can be utilized after simple preparation.[6]

a. Materials and Reagents:

-

Water sample

-

Millipore water (for dilutions)

b. Protocol:

-

Collect the water sample.

-

If necessary, centrifuge the sample to remove any particulate matter.[2]

-

Aliquots of the water sample are directly injected into the LC-MS/MS system.[6]

-

For calibration standards, prepare dilutions of this compound stock solution in Millipore water.[6]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for this compound analysis. Optimization may be required based on the specific instrument and matrix.

| Parameter | Typical Condition |

| LC System | Agilent 1290 HPLC system or equivalent[6] |

| Column | C18 column (e.g., Waters XTerra C18, 50 mm x 4.6 mm, 3.5 µm)[6] |

| Column Temperature | 40 °C[6] |

| Mobile Phase A | Water with 0.1% formic acid or 10mM ammonium acetate[7] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[7] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 40 µL[6] |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 6500+)[6] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[6] |

| Precursor Ion (m/z) | 352 [M+H]⁺[6] |

| Product Ions (m/z) | 256, 312 (quantification and confirmation)[6] |

| Collision Energy | Optimized for specific transitions |

| Declustering Potential | Optimized for specific transitions |

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis in various matrices as reported in the literature.

| Matrix | Method | LOQ | Average Recovery (%) | Precision (RSD %) | Reference |

| Cucumber & Tomato | QuEChERS & SFC-MS/MS | 5 µg/kg | 84.1 - 103.0 | Not specified | [4] |

| Drinking Water | Direct Injection LC-MS/MS | 0.1 µg/L | Not specified in abstract | Not specified in abstract | [6] |

| Soil | Solvent Extraction & LC-MS/MS | 0.001 mg/kg | 70 - 120 | < 20 | [8] |

| Fruits and Vegetables (general) | QuEChERS & LC-MS/MS | 10 µg/kg | 72.0 - 118.0 | < 20 | [3] |

| Surface Water | SPE & UHPLC-MS/MS | 0.1 - 0.2 µg/L | 90 - 108.8 | 2.8 - 18.7 | [9] |

LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Method Validation

The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure reliability.[9] Key validation parameters include:

-

Linearity: Assessed by analyzing calibration standards at multiple concentration levels. A correlation coefficient (R²) of >0.99 is typically desired.[4]

-

Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentrations (e.g., LOQ and 10x LOQ). Recoveries are generally expected to be within 70-120%.[2][7][9]

-

Precision: Evaluated as repeatability (intra-day precision) and reproducibility (inter-day precision) and expressed as the relative standard deviation (RSD). RSD values should typically be ≤20%.[4][9][10]

-

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.[11] These can be assessed by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard.

Visualizations

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of this compound in various matrices. The choice of sample preparation protocol is critical and depends on the specific matrix being analyzed. Proper method validation is essential to ensure the accuracy and reliability of the results, which is crucial for regulatory monitoring and risk assessment.

References

- 1. agilent.com [agilent.com]

- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. fda.gov [fda.gov]

- 11. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]

Application of Fluindapyr in Integrated Disease Management Programs: A Detailed Guide for Researchers

Introduction

Fluindapyr is a novel broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1] It offers a valuable tool for integrated disease management (IDM) programs, providing effective control against a wide range of fungal pathogens in various crops, including cereals, corn, soybeans, tree nuts, and turfgrass.[1][2] Its unique mode of action and efficacy against pathogens resistant to other fungicide classes make it a critical component for sustainable disease control and resistance management strategies.[3][4]

This document provides detailed application notes and protocols for the use of this compound in a research setting, targeting researchers, scientists, and drug development professionals. It summarizes key performance data, outlines experimental methodologies, and visualizes important biological and logical pathways.

Data Presentation: Efficacy of this compound and its Formulations

The efficacy of this compound, both as a standalone active ingredient and in combination with other fungicides, has been demonstrated in various field trials. The following tables summarize the available quantitative data on its performance against key diseases.

Table 1: Efficacy of Kalida™ (this compound + Flutriafol) on Turfgrass Diseases

| Disease | Pathogen | Crop | Efficacy Rating | Source |

| Dollar Spot | Clarireedia spp. | Creeping Bentgrass | Excellent | [5] |

| Brown Patch | Rhizoctonia solani | Colonial Bentgrass | Excellent | [5] |

| Large Patch | Rhizoctonia solani | Warm-season turf | Excellent | |

| Fairy Ring | Basidiomycetes | Turfgrass | Excellent | [6] |

| Bipolaris Leaf Spot | Bipolaris spp. | Warm-season turf | Excellent |

Table 2: Efficacy of Adastrio™ (this compound + Flutriafol + Azoxystrobin) on Row Crop Diseases

| Disease | Pathogen | Crop | Application Rate (fl. oz./A) | Efficacy Notes | Source |

| Gray Leaf Spot | Cercospora zeae-maydis | Corn | 7-9 | Effective, broad-spectrum control | [7][8] |

| Northern Corn Leaf Blight | Exserohilum turcicum | Corn | 7-9 | Effective, broad-spectrum control | [7][8] |

| Southern Rust | Puccinia polysora | Corn | 7-9 | Superior rust control | [7][9] |

| Tar Spot | Phyllachora maydis | Corn | 7-9 | Effective control | [7] |

| Frogeye Leaf Spot | Cercospora sojina | Soybeans | Not specified | Effective | [10] |

| Septoria Brown Spot | Septoria glycines | Soybeans | Not specified | Effective | [10] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on standard practices for fungicide efficacy trials in turfgrass and row crops.

Protocol 1: Efficacy of this compound Formulations Against Dollar Spot in Turfgrass

1. Experimental Design:

- Location: Research greenhouse or field plots with a history of dollar spot.

- Turfgrass Species: Creeping bentgrass (Agrostis stolonifera) maintained at fairway height (0.5 inches).

- Plot Size: 3 ft x 6 ft plots.

- Replication: 4 replicates per treatment.

- Arrangement: Randomized complete block design.

2. Inoculation:

- Inoculate plots with a culture of Clarireedia spp. grown on autoclaved rye grain.

- Distribute inoculum evenly across each plot to ensure uniform disease pressure.

- Maintain high humidity through misting to promote infection.

3. Treatments:

- Untreated Control: Serves as a baseline for disease development.

- This compound Formulation(s): Apply at various rates (e.g., low, medium, high label rates) to determine dose-response. For Kalida™ (this compound + flutriafol), typical rates for dollar spot are 0.25-0.4 fl. oz. per 1,000 sq. ft.[11]

- Standard Fungicide Control: A commercially available fungicide with known efficacy against dollar spot for comparison.

4. Application:

- Apply fungicides using a CO2-pressurized backpack sprayer calibrated to deliver a consistent volume (e.g., 2 gallons of water per 1,000 sq. ft.).

- Initiate applications preventatively when environmental conditions are conducive for dollar spot development or curatively at the first sign of disease.

- Repeat applications at specified intervals (e.g., 14 or 21 days).

5. Data Collection:

- Visually assess disease severity weekly as the percentage of the plot area exhibiting dollar spot symptoms.

- Assess turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent turf, and 6 is considered commercially acceptable.

- Measure turfgrass color using a colorimeter to quantify any phytotoxicity or enhancement.

6. Statistical Analysis:

- Analyze data using Analysis of Variance (ANOVA).

- Use a mean separation test (e.g., Fisher's Least Significant Difference) at P ≤ 0.05 to determine significant differences between treatments.

Protocol 2: Efficacy of this compound Formulations Against Foliar Diseases in Corn

1. Experimental Design:

- Location: Field plots in an area with a history of target diseases (e.g., gray leaf spot, northern corn leaf blight, southern rust).

- Hybrid: A corn hybrid susceptible to the target diseases.

- Plot Size: Four 30-inch rows, 25 feet long.

- Replication: 4 replicates per treatment.

- Arrangement: Randomized complete block design.

2. Treatments:

- Untreated Control: No fungicide application.

- This compound Formulation(s): Apply at recommended rates. For Adastrio™ (this compound + flutriafol + azoxystrobin), the typical use rate is 7-9 fl. oz./A.[7][8]

- Component Fungicides: Treatments with the individual active ingredients of the this compound formulation to assess for synergistic effects.

- Competitor Standard: A commercially available fungicide labeled for the target diseases.

3. Application:

- Apply fungicides at the VT-R2 growth stage (tasseling to early milk) using a CO2-pressurized backpack sprayer with a boom covering the center two rows.

- Calibrate the sprayer to deliver a standard volume (e.g., 15-20 gallons per acre).

4. Data Collection:

- Visually assess disease severity on the ear leaf and leaves above and below at 14, 21, and 28 days after application. Rate the percentage of leaf area covered by lesions.

- At physiological maturity, hand-harvest the center two rows of each plot.

- Measure grain moisture and adjust yield to a standard moisture content (e.g., 15.5%).

5. Statistical Analysis:

- Analyze disease severity and yield data using ANOVA.

- Use a mean separation test (e.g., Tukey's HSD) at P ≤ 0.10 to identify significant differences among treatments.

Visualizations: Signaling Pathways and Logical Relationships

Signaling Pathway of this compound (SDHI Fungicide)

This compound's mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[1] This disruption has significant downstream effects on fungal cellular respiration and energy production.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial, from initial setup to final data analysis.

Logical Relationships in an IDM Program Incorporating this compound

An effective IDM program integrates multiple strategies to manage diseases sustainably. This compound, as an SDHI fungicide, plays a key role in the chemical control component, particularly in rotation programs to manage resistance.

References

- 1. mda.state.mn.us [mda.state.mn.us]